BEEC belongs to the class of organic compounds known as phthalate esters. Phthalate esters are diesters of phthalic acid and various alcohols. BEEC is likely synthesized from phthalic acid and 2-ethoxyethanol (ethylene glycol monoethyl ether).
BEEC's structure is similar to other phthalate esters. It consists of a central benzene ring (C6H6) with two carboxylic acid groups (COOH) attached at opposite ends. Each carboxylic acid group is esterified with a 2-ethoxyethyl group (CH3CH2OCH2CH2-). This structure provides flexibility and lowers the melting point of the molecule, making it a potential plasticizer [].
While specific reaction pathways for BEEC are unavailable, we can infer some general possibilities based on its structure and the behavior of other phthalates.
Synthesis: Likely involves the esterification reaction between phthalic acid and 2-ethoxyethanol.
Hydrolysis: BEEC may undergo hydrolysis, a reaction with water, to cleave the ester bonds and reform phthalic acid and 2-ethoxyethanol [].
Degradation: Under specific conditions, BEEC may degrade into various smaller organic molecules.
There is no current scientific research available on the specific mechanism of action of BEEC.